molecular formula C10H10O3 B1280619 8-Methoxychroman-3-one CAS No. 91520-00-2

8-Methoxychroman-3-one

Cat. No. B1280619
CAS RN: 91520-00-2
M. Wt: 178.18 g/mol
InChI Key: HHEBBHNRCWBWFR-UHFFFAOYSA-N
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Description

8-Methoxychroman-3-one is a compound that belongs to the chromanone family, characterized by a chroman backbone with a ketone functional group and a methoxy substituent. Chromanones are known for their diverse biological activities and can be found in various natural sources or synthesized for use in different applications, including as plant growth regulators and in medicinal chemistry.

Synthesis Analysis

The synthesis of chromanone derivatives, such as those related to 8-methoxychroman-3-one, involves the formation of the chroman ring system and the introduction of functional groups. For instance, the synthesis of ester and ether derivatives of 3,7-dimethyl-8-hydroxy-6-methoxyisochroman has been reported to show plant growth regulatory activity. These derivatives are synthesized to investigate their biological activities in assays such as the wheat coleoptile assay .

Molecular Structure Analysis

The molecular structure of chromanones like 8-methoxychroman-3-one is characterized by a heterocyclic ring with a methoxy group attached to the eighth position. The presence of substituents on the chromanone ring can significantly influence the compound's reactivity and interaction with biological targets. For example, the structure of 5,7-dihydroxy-8-methoxy-chroman-4-one was confirmed by comparison with a synthetic specimen, highlighting the importance of structural analysis in identifying natural chromanones .

Chemical Reactions Analysis

The reactivity of 8-methoxychroman-3-one derivatives in chemical reactions can be influenced by the presence of substituents. For example, the photoaddition of 8-methoxypsoralens to nucleic acids is affected by methyl substitution, with compounds having a 4-methyl group showing a preference for addition to the furan double bond . This demonstrates how modifications to the chromanone structure can alter its chemical behavior, particularly in reactions involving nucleic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromanones are determined by their molecular structure. The introduction of functional groups like methoxy can affect properties such as solubility, stability, and reactivity. The new organic ligand 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one has been synthesized and analyzed for its structural, spectral, and thermal properties. The presence of methoxy groups and hydrogen bonds was confirmed, and the compound was found to be stable up to 128°C in an air atmosphere . This analysis is crucial for understanding the behavior of chromanones under different conditions and for their potential applications.

Scientific Research Applications

Structural and Physicochemical Properties

8-Methoxychroman-3-one derivatives exhibit intriguing structural and physicochemical properties. For instance, a study on 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, a derivative, reveals it as a thermally stable organic heterocyclic ligand, crystallizing in noncentrosymmetric groups with potential for forming chains and stabilized structures through hydrogen and π–π interactions. This compound's solubility in various solvents at room temperature was also examined, highlighting its potential in material sciences and organic chemistry applications (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Synthesis Techniques

The synthesis of 3-dialkylaminochromans through cyclization of allyl aryl ethers has been explored, leading to the creation of sulfur-containing 3-alkylaminochromans. This process demonstrates the versatility of 8-Methoxychroman-3-one derivatives in synthetic organic chemistry, potentially useful in pharmaceuticals and other chemical industries (Andersson, Wikström, & Hallberg, 1990).

Chromatin Interaction Studies

8-Methoxychroman-3-one derivatives have been utilized in studying chromatin organization in living mammalian cells. The ability of these compounds to intercalate into DNA domains, forming bifunctional adducts, has applications in molecular biology, particularly in understanding DNA excision repair and chromatin organization (Mathis & Althaus, 2004).

Photochemical Interactions

The photochemical reactions of 8-Methoxychroman-3-one derivatives with biological molecules like DNA and proteins have been a subject of study. These reactions include forming covalent conjugates with proteins like bovine serum albumin through UVA irradiation, indicating potential applications in photochemistry and phototherapy (Yoshikawa et al., 1979).

Binding with DNA

Studies have also focused on the binding of 8-Methoxychroman-3-one derivatives to DNA, monitored by spectroscopic techniques. This has implications in understanding drug-DNA interactions, essential for drug design and development in pharmaceutical research (Zhou, Zhang, & Wang, 2014).

Safety And Hazards

For safety, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

8-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEBBHNRCWBWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465029
Record name 8-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxychroman-3-one

CAS RN

91520-00-2
Record name 8-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Richards, A Robertson, J Ward - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… a mixed product which was resolved into 8-methoxychroman-3-one and a C-acetyl derivative … Attempts to condense 7- or 8-methoxychroman-3-one with ethyl benzoate or ethyl o-…
Number of citations: 3 pubs.rsc.org

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